

2-(Chloromethyl)-5-methylthiazole: Technical Guide to Structure and Reactivity[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylthiazole

CAS No.: 921145-23-5

Cat. No.: B2368252

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Executive Summary

2-(Chloromethyl)-5-methylthiazole is a reactive electrophilic heterocycle used primarily as an intermediate in medicinal chemistry for the introduction of the 5-methylthiazol-2-yl motif.[1] Characterized by a chloromethyl group at the C2 position and a methyl group at the C5 position, this compound serves as a critical alkylating agent.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6), which is the industrial intermediate for the insecticide Thiamethoxam and the antiretroviral Ritonavir.[1] While the latter is ubiquitous in agrochemistry, **2-(Chloromethyl)-5-methylthiazole** is a distinct entity used in targeted pharmaceutical research, including GLP-1R modulation.[1]

Chemical Structure and Physical Properties[2][3][4][5][6][7]

The molecule consists of a 1,3-thiazole ring substituted with a reactive chloromethyl group at position 2 and a methyl group at position 5.[1][2][3] The electron-deficient nature of the thiazole

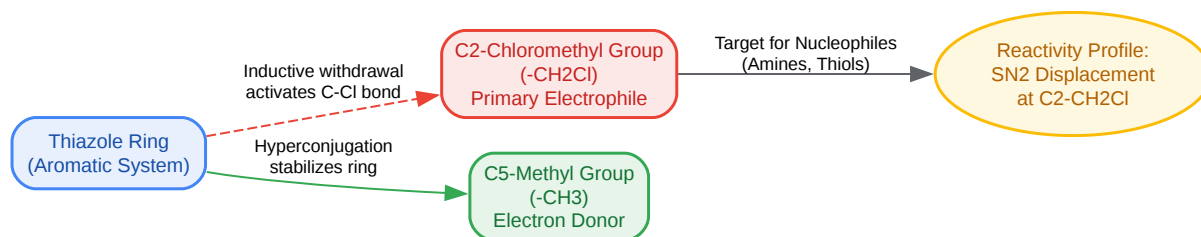
ring at C2 enhances the electrophilicity of the chloromethyl group, making it highly susceptible to nucleophilic attack.[1]

Physicochemical Data Table[1]

Property	Value / Description	Note
IUPAC Name	2-(Chloromethyl)-5-methyl-1,3-thiazole	
Molecular Formula	C ₅ H ₆ ClNS	
Molecular Weight	147.63 g/mol	
Physical State	Liquid or low-melting solid	(Predicted)
Boiling Point	~220–230 °C	(Predicted at 760 mmHg)
Density	~1.25 g/cm ³	(Predicted)
Solubility	Soluble in DCM, CHCl ₃ , EtOAc; limited water solubility	Hydrolytically unstable
Reactivity	High (Alkylating agent)	Lachrymator potential

Structural Analysis (Graphviz Visualization)

The following diagram illustrates the core structure and the electronic environment driving its reactivity.



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Figure 1: Structural connectivity and electronic activation of **2-(Chloromethyl)-5-methylthiazole**.

Synthetic Pathways

The synthesis of **2-(Chloromethyl)-5-methylthiazole** typically proceeds through the functionalization of a hydroxymethyl precursor or direct cyclization methods.^[1]

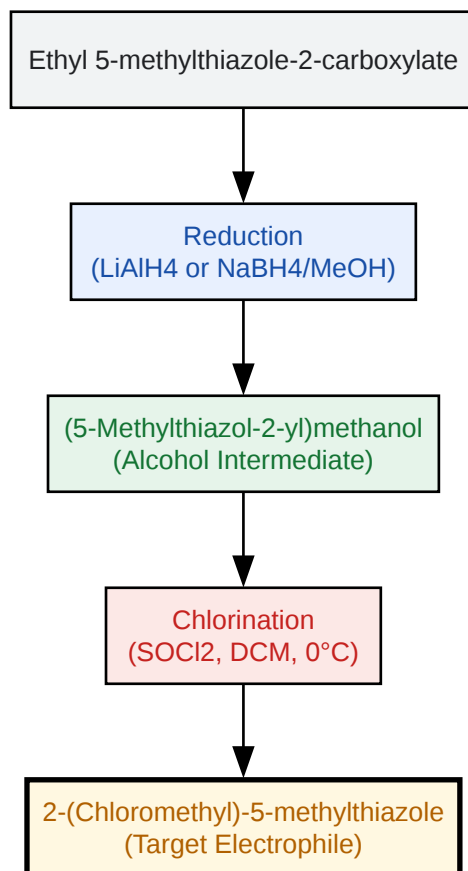
Primary Synthetic Route: Deoxychlorination

The most reliable laboratory method involves the conversion of (5-methylthiazol-2-yl)methanol using thionyl chloride (SOCl₂).^[1]

Step-by-Step Protocol:

- Precursor Preparation: Synthesis of (5-methylthiazol-2-yl)methanol via reduction of Ethyl 5-methylthiazole-2-carboxylate.^[1]
- Chlorination:
 - Dissolve (5-methylthiazol-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).
 - Cool to 0°C under inert atmosphere (N₂).^[1]
 - Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise.^[1]
 - Stir at 0°C for 1 hour, then warm to room temperature.
 - Monitor: TLC or LC-MS for disappearance of alcohol.
- Workup:
 - Quench carefully with saturated NaHCO₃ (gas evolution!).^[1]
 - Extract with DCM.^[1]
 - Dry organic layer over MgSO₄ and concentrate in vacuo.^[1]
 - Note: The product is unstable on silica gel; use immediately or store as a solution.^[1]

Synthesis Workflow Diagram



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Figure 2: Synthetic route from ester precursor to the chloromethyl target.[1]

Reactivity and Applications

Nucleophilic Substitution (S_N2)

The C2-chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the adjacent C=N bond in the thiazole ring.[1]

- Amination: Reacts with primary/secondary amines to form aminomethyl thiazoles.[1]
- Etherification: Reacts with alkoxides to form ethers.[1]
- Thioetherification: Reacts with thiols/thiolates.[1]

Pharmaceutical Applications

- GLP-1R Modulators: Recent patent literature identifies this motif in the synthesis of carboxy-benzimidazole derivatives acting as GLP-1 receptor agonists for metabolic diseases.[1]
- Fragment-Based Drug Discovery (FBDD): The 5-methylthiazole-2-alkyl scaffold is a bioisostere for other heteroaromatic systems, offering distinct lipophilicity and metabolic stability profiles.[1]

Safety and Stability (E-E-A-T)

Warning: This compound is an alkylating agent.[1]

- Lachrymator: Like many halomethyl heterocycles, it is likely to be a potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.
- Instability: The free base is prone to polymerization or hydrolysis upon prolonged storage.[1]
 - Recommendation: Store at -20°C under inert gas (Argon/Nitrogen).[1]
 - Salt Formation:[1] If possible, convert to the hydrochloride salt for long-term stability.[1]

References

- PubChem.2-Chloro-5-(chloromethyl)thiazole (Isomer Comparison). National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- Google Patents.Carboxy-benzimidazole GLP-1R modulating compound (CN117295729A).[1] (Mentions synthesis and use of **2-(chloromethyl)-5-methylthiazole**). Available at:

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